1-benzhydryl-4-(4-iodobenzoyl)piperazine
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Overview
Description
4-(Diphenylmethyl)piperazin-1-ylmethanone is a complex organic compound that features a piperazine ring substituted with a diphenylmethyl group and an iodophenyl methanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Diphenylmethyl)piperazin-1-ylmethanone typically involves the reaction of 4-iodobenzoyl chloride with 1-(diphenylmethyl)piperazine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring compliance with safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: N-oxides of the piperazine ring.
Reduction: Alcohol derivatives of the carbonyl group.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Diphenylmethyl)piperazin-1-ylmethanone has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with central nervous system receptors.
Biological Studies: Used as a probe to study receptor-ligand interactions.
Industrial Applications: Potential use in the synthesis of complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(Diphenylmethyl)piperazin-1-ylmethanone involves its interaction with specific molecular targets, such as G-protein coupled receptors (GPCRs). The compound binds to these receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4,4’-Difluorobenzophenone: Another compound with a similar benzophenone structure but with fluorine atoms instead of iodine.
Pyrrolidine Derivatives: Compounds with a pyrrolidine ring that exhibit similar biological activities.
Uniqueness
What sets 4-(Diphenylmethyl)piperazin-1-ylmethanone apart is its unique combination of a piperazine ring with a diphenylmethyl group and an iodophenyl methanone moiety. This structure provides distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C24H23IN2O |
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Molecular Weight |
482.4 g/mol |
IUPAC Name |
(4-benzhydrylpiperazin-1-yl)-(4-iodophenyl)methanone |
InChI |
InChI=1S/C24H23IN2O/c25-22-13-11-21(12-14-22)24(28)27-17-15-26(16-18-27)23(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-14,23H,15-18H2 |
InChI Key |
LUDSFKFBCPASAL-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)I |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)I |
Origin of Product |
United States |
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